Sitagliptin Deamino Impurity 2
Description
Properties
IUPAC Name |
1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1-2,6-7H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDAVCZELRQXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC=CC3=CC(=C(C=C3F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sitagliptin deamino impurity 2 (CAS 1675201-14-5) is a noted impurity derived from the synthesis of sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for managing type 2 diabetes mellitus. Understanding the biological activity of this impurity is essential not only for quality control in pharmaceutical manufacturing but also for evaluating its potential impact on therapeutic efficacy and safety.
This compound is characterized by the molecular formula and has a high purity level, typically greater than 95% in analytical contexts. Its structure includes multiple fluorine atoms, which may influence its biological interactions compared to sitagliptin itself.
Sitagliptin acts primarily by inhibiting DPP-4, an enzyme that inactivates incretin hormones such as GLP-1 and GIP. These hormones play a crucial role in glucose metabolism by stimulating insulin secretion and inhibiting glucagon release in a glucose-dependent manner . The inhibition of DPP-4 leads to increased levels of active incretin hormones, thereby improving glycemic control in patients with type 2 diabetes.
Inhibition Potency
The potency of sitagliptin against DPP-4 is well-documented, with an IC50 value reported between 17.9 nM and 18 nM . In contrast, this compound's specific inhibitory activity has not been extensively characterized; however, impurities often exhibit reduced or altered biological activities compared to their parent compounds.
In Vitro Studies
In vitro studies have shown that sitagliptin significantly increases the levels of active GLP-1 and reduces blood glucose levels during oral glucose tolerance tests (OGTT) in animal models. For instance, administration of sitagliptin resulted in an approximately threefold increase in active GLP-1 levels and substantial reductions in blood glucose excursions during OGTT .
Safety and Toxicology
The safety profile of sitagliptin has been established through extensive clinical trials. However, impurities like this compound can pose risks if they exhibit unexpected toxicological properties. Current research suggests that while sitagliptin is selective for DPP-4, impurities may have varying degrees of selectivity and potential off-target effects .
Toxicological Studies
Toxicological assessments indicate that non-selective DPP-4 inhibitors can lead to adverse effects due to inhibition of related proteases such as DPP-8 and DPP-9. These enzymes are involved in immune regulation and other physiological processes; therefore, monitoring impurities for similar activity is essential .
Summary Table: Biological Activity Comparison
| Compound | IC50 (nM) | Mechanism | Clinical Relevance |
|---|---|---|---|
| Sitagliptin | 17.9 | DPP-4 inhibition leading to increased GLP-1 | Effective in lowering HbA1c in T2D patients |
| This compound | TBD | Unknown; likely reduced DPP-4 inhibition | Potentially less effective; requires further study |
Scientific Research Applications
Pharmaceutical Quality Control
The presence of impurities like Sitagliptin Deamino Impurity 2 in sitagliptin formulations necessitates rigorous quality control measures. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to quantify impurities and ensure that they remain within acceptable limits as defined by regulatory agencies. The United States Pharmacopeia (USP) provides guidelines for testing impurities in sitagliptin products, which include specifications for this compound.
Stability Studies
Stability studies are crucial in determining how impurities develop over time under various storage conditions. Research indicates that this compound can form when sitagliptin is exposed to high temperatures and humidity, affecting the overall stability of the drug formulation . Such studies help in formulating robust sitagliptin products that maintain efficacy throughout their shelf life.
Clinical Implications
The clinical relevance of impurities like this compound has been investigated in relation to their potential effects on drug efficacy and patient safety. While low levels of this impurity are generally considered acceptable, ongoing research aims to elucidate any potential pharmacological impact it may have when present in therapeutic concentrations .
Regulatory Compliance
Regulatory agencies such as the FDA and EMA monitor the levels of impurities in pharmaceutical products closely. The detection of nitrosamine impurities, including those related to sitagliptin, has led to heightened scrutiny and necessitated changes in manufacturing practices to mitigate risks associated with these compounds . The acceptable daily intake limits for nitrosamines, including those potentially arising from this compound, are established based on long-term exposure assessments.
Case Study: Quality Control Measures
A study conducted on a batch of sitagliptin tablets revealed elevated levels of this compound due to improper storage conditions. The investigation prompted a review of the manufacturing process, leading to enhanced monitoring protocols during production and storage phases to ensure compliance with USP standards .
Case Study: Regulatory Response to Impurities
In response to findings regarding nitrosamine contamination in sitagliptin products, regulatory bodies implemented strict guidelines for manufacturers. This included setting acceptable limits for various impurities and requiring manufacturers to submit detailed reports on impurity profiles before product approval .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sitagliptin and Key Impurities
| Compound | CAS No. | Molecular Formula | Key Structural Features | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Sitagliptin | 486460-32-6 | C₁₆H₁₅F₆N₅O | Amino group, trifluoromethyl substituent | 407.31 |
| Deamino Impurity 2 | 1675201-14-5 | C₁₆H₁₂F₆N₄O | Deamino, 2,3- or 3,4-dehydro isomer | 390.29 |
| Ketoamide Impurity | 764667-65-4 | C₁₆H₁₂F₆N₄O₂ | Ketoamide group | 406.28 |
| 7-Nitroso Impurity | N/A | C₈H₆F₃N₅O₂ | Nitroso group, genotoxic | ~250.15 |
Pharmacological Impact
- Deamino Impurity 2: Lacks the amino group critical for DPP-4 inhibition, rendering it pharmacologically inactive .
- Nitroso Impurity: Exhibits genotoxicity at concentrations as low as 0.005 ppm, necessitating ultra-sensitive detection methods like UHPLC-MS/MS .
- Ketoamide Impurity : May interfere with sitagliptin’s metabolic stability due to altered lipophilicity .
Detection and Quantification
Table 2: Analytical Methods for Key Impurities
| Impurity | Analytical Method | LOD/LOQ | Key Reference Technique |
|---|---|---|---|
| Deamino Impurity 2 | HPLC with UV detection | 0.05%–0.1% | Stability-indicating assays |
| Nitroso Impurity | UHPLC-MS/MS | 0.002 ppm (LOD) | ICH M7-compliant validation |
| Ketoamide Impurity | NMR and LC-MS | 0.1%–0.2% | Structural elucidation |
Preparation Methods
Three-Step Synthesis from 1-Bromo-2,4,5-Trifluorobenzene
The most efficient route involves three sequential steps starting from commercially available 1-bromo-2,4,5-trifluorobenzene (11) :
Step 1: Cobalt-Catalyzed Cross-Coupling
A cobalt-catalyzed coupling reaction between 11 and methyl 4-bromocrotonate yields methyl (E)-(2,4,5-trifluorophenyl)but-2-enoate (12) . This step proceeds at 60–80°C in the presence of CoCl₂·6H₂O and zinc powder , achieving yields of 85–92% .
Step 2: Hydrolysis and Regio-Isomerization
Hydrolysis of 12 with 3 M HCl produces (E)-(2,4,5-trifluorophenyl)but-2-enoic acid (13) . However, using 3 M NaOH induces regio-isomerization, forming (E)-(2,4,5-trifluorophenyl)but-3-enoic acid (14) with 92% yield .
Step 3: Amide Bond Formation
The final step couples 13 or 14 with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (15) . Two methods are prominent:
-
Acid Chloride Method : Treatment with oxalyl chloride (COCl₂) and triethylamine (Et₃N) in THF at 0°C yields this compound (9 ) in 71% yield .
-
EDC/HOBt Method : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF produces 10 (regio-isomer) in 76% yield .
Table 1: Comparison of Amide Coupling Methods
| Parameter | Acid Chloride Method | EDC/HOBt Method |
|---|---|---|
| Solvent | THF | DMF |
| Base | Et₃N | NMM |
| Yield | 71% | 76% |
| Regio-Isomer Ratio | 9:10 = 9:1 | 10:9 = 15:1 |
Alternative Route from Sitagliptin Intermediate
A patent-described method starts with sitagliptin phosphate and employs anhydrous calcium hydrogen phosphate as a stabilizer. Under acidic conditions (pH 4.95–6.21 ), sitagliptin undergoes deamination to form the impurity, with levels increasing to 0.15–0.18% after 6 months at 40°C/75% RH .
Optimization of Key Synthetic Steps
Minimizing Regio-Isomerization
The choice of base critically influences regio-isomerization. Et₃N suppresses isomerization during the acid chloride method, favoring 9 , whereas N-methylmorpholine (NMM) promotes isomerization to 10 . Solvent polarity also plays a role: THF stabilizes the transition state for 9 , while DMF favors 10 .
Scalability and Purity
Gram-scale syntheses achieve 57–64% overall yields with >95% purity . Purification via column chromatography (SiO₂, hexane/EtOAc) removes residual isomers and by-products.
Analytical Characterization
Spectroscopic Data
Stability Under Stress Conditions
Table 2: Impurity Levels Under Accelerated Stability Testing
| Condition (7 days) | Impurity Level (%) |
|---|---|
| 60°C/92.5% RH | 0.18 |
| 40°C/75% RH | 0.12 |
| 25°C/60% RH | 0.08 |
The synthesis of this compound enables its use as a reference standard for monitoring sitagliptin formulations. Its formation is mitigated by:
Q & A
Basic Question: What analytical techniques are recommended for identifying and quantifying Sitagliptin Deamino Impurity 2 in pharmaceutical matrices?
Methodological Answer:
Ultraperformance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-MS/MS) is the gold standard due to its high sensitivity and specificity. Key parameters include:
- Chromatographic separation : Optimize gradient elution to resolve the impurity from Sitagliptin and other co-eluting species. For example, a retention time difference of ≥2.5 minutes between Sitagliptin phosphate monohydrate (6.50 min) and the impurity (3.95 min) ensures baseline separation .
- Mass spectrometry : Use multiple reaction monitoring (MRM) transitions specific to the impurity’s molecular ion and fragmentation pattern. Structural confirmation via MS/MS is critical for distinguishing isomers or structurally similar impurities .
- Validation : Follow ICH Q2(R2) guidelines to validate linearity (range: 0.1–150% of the specification limit), accuracy (spiking experiments with 80–120% recovery), and precision (≤5% RSD) .
Advanced Question: How can researchers resolve contradictions in impurity quantification data caused by matrix interference or instability?
Methodological Answer:
Contradictions often arise from:
- Matrix effects : Mitigate by using matrix-matched calibration standards or standard addition methods. For example, spike known concentrations of the impurity into placebo formulations to assess recovery deviations .
- Impurity instability : Conduct forced degradation studies (e.g., exposure to heat, light, acidic/alkaline conditions) to identify degradation pathways. For Sitagliptin-related impurities, nitrosamine formation under oxidative stress (e.g., peroxide exposure) requires monitoring via LC-MS/MS with stable isotope-labeled internal standards .
- Statistical reconciliation : Apply multivariate analysis (e.g., principal component analysis) to isolate variables contributing to data variability. Cross-validate results using orthogonal methods like nuclear magnetic resonance (NMR) .
Basic Question: What synthetic routes are documented for generating this compound in controlled laboratory settings?
Methodological Answer:
The impurity is typically synthesized via:
- Controlled hydrolysis : React Sitagliptin under basic conditions (e.g., NaOH, pH 10–12) to cleave specific functional groups. Monitor reaction progress using thin-layer chromatography (TLC) or in-line UV spectroscopy .
- Intermediate isolation : Purify the crude product using preparative HPLC with a C18 column and acetonitrile/water mobile phase. Characterize the final compound using Fourier-transform infrared spectroscopy (FTIR) for functional group verification and high-resolution MS for molecular weight confirmation .
Advanced Question: How should researchers design experiments to elucidate the structural conformation of this compound when reference standards are unavailable?
Methodological Answer:
A multi-technique approach is essential:
High-resolution MS : Determine the exact mass (e.g., m/z 505.31 for Sitagliptin phosphate monohydrate derivatives) to infer the molecular formula .
NMR spectroscopy : Assign peaks for protons (¹H-NMR) and carbons (¹³C-NMR) to map the impurity’s backbone. For example, fluorine-containing groups (e.g., CF₃) produce distinct splitting patterns in ¹⁹F-NMR .
X-ray crystallography : Resolve crystal structures if the impurity forms stable crystals. Compare bond lengths and angles with Sitagliptin to identify structural deviations .
Computational modeling : Use density functional theory (DFT) to predict spectroscopic signatures and validate experimental data .
Basic Question: What regulatory thresholds apply to this compound in drug formulations?
Methodological Answer:
The FDA’s CDER guidelines specify:
- Acceptable intake (AI) : For nitrosamine analogs (e.g., NTTP), AI is ≤96 ng/day. Non-nitrosamine impurities follow ICH Q3A/B thresholds (e.g., 0.15% for daily doses ≤2 g) .
- Specification limits : Establish limits based on toxicological assessment (e.g., Ames test for mutagenicity) and process capability (e.g., 6σ control for batch consistency) .
Advanced Question: How can co-eluting impurities be resolved during method development for this compound?
Methodological Answer:
Strategies include:
- Column optimization : Test columns with different stationary phases (e.g., HILIC, phenyl-hexyl) to alter selectivity. Adjusting column temperature (30–60°C) can enhance peak symmetry .
- Mobile phase modifiers : Add ion-pairing agents (e.g., 0.1% heptafluorobutyric acid) to improve resolution of polar impurities.
- Tandem detection : Combine UV (e.g., 210 nm for amine groups) with charged aerosol detection (CAD) for non-chromophoric impurities .
Basic Question: What are the best practices for documenting impurity characterization data to ensure reproducibility?
Methodological Answer:
Follow the Beilstein Journal of Organic Chemistry’s guidelines:
- Experimental section : Provide step-by-step synthesis protocols, including reaction times, temperatures, and purification methods. For novel impurities, submit raw spectral data (e.g., NMR, MS) as supplementary information .
- Data tables : Include retention times, mass transitions, and validation parameters (e.g., LOD, LOQ) in tabular format. Use IUPAC nomenclature for chemical structures .
Advanced Question: How do degradation pathways of Sitagliptin in accelerated stability studies inform impurity risk assessment?
Methodological Answer:
Design studies per ICH Q1A(R2):
- Stress conditions : Expose Sitagliptin to 40°C/75% RH (long-term), 50°C (intermediate), and 60°C (accelerated) for 6 months. Monitor impurity formation using stability-indicating methods .
- Kinetic modeling : Use Arrhenius equations to predict impurity levels under shelf-life conditions. Correlate degradation rates with pH, excipient interactions, and packaging materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
